3-(Thiophen-2-yl)quinoxaline-5-carboxylic acid

Vue d'ensemble

Description

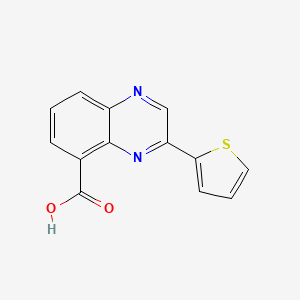

3-(Thiophen-2-yl)quinoxaline-5-carboxylic acid is a heterocyclic aromatic organic compound that features a quinoxaline core substituted with a thiophene group at the 3-position and a carboxylic acid group at the 5-position

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with thiophene-2-carboxylic acid and 1,2-diaminobenzene.

Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a dehydrating agent, such as polyphosphoric acid, to form the quinoxaline core.

Oxidation: The resulting quinoxaline derivative is then oxidized to introduce the carboxylic acid group at the 5-position.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoxaline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and amines are employed for substitution reactions.

Major Products Formed:

Oxidation Products: Quinoxaline-5-carboxylic acid derivatives, quinoxaline-5,6-dicarboxylic acid.

Reduction Products: Quinoxaline-5-ol, quinoxaline-5-amine.

Substitution Products: Halogenated quinoxalines, alkylated quinoxalines, amino-substituted quinoxalines.

Mécanisme D'action

Target of Action

It’s known that thiophene-based analogs have been studied as potential biologically active compounds .

Mode of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Pathways

It’s known that thiophene derivatives can influence various biochemical pathways due to their diverse pharmacological properties .

Result of Action

Given the known pharmacological properties of thiophene derivatives, it can be inferred that the compound may have potential therapeutic effects .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Quinoxaline derivatives, including 3-(thiophen-2-yl)quinoxaline-5-carboxylic acid, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit key pathways involved in cancer progression, such as the NF-κB signaling pathway. For instance, a structure-activity relationship (SAR) study demonstrated that modifications to the quinoxaline core enhance potency against cancer cell lines. Specifically, analogs derived from quinoxaline exhibited improved inhibition of tumor necrosis factor-alpha (TNFα)-induced NF-κB activity, leading to reduced cancer cell viability .

Neuroprotective Effects

Another notable application is in neuroprotection. Studies have shown that quinoxaline derivatives can protect neuronal cells from oxidative stress and apoptosis. For example, a derivative similar to this compound was found to provide protection against drug-induced ototoxicity in zebrafish models, suggesting potential therapeutic avenues for hearing loss and balance disorders .

Biological Applications

Antimicrobial Properties

The compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics. Its structure allows it to interact with bacterial enzymes and disrupt their function. Research into related quinoxaline compounds has shown effectiveness against various pathogens, highlighting the potential for this compound in combating resistant bacterial strains .

Drug Development

The unique properties of this compound facilitate its use as a scaffold in drug design. Its ability to form hydrogen bonds and interact with biological targets enhances its binding affinity, making it an attractive candidate for further modifications aimed at improving pharmacological profiles .

Material Science Applications

Organic Electronics

In materials science, quinoxaline derivatives are being explored for their applications in organic electronics, particularly as semiconductors in organic light-emitting diodes (OLEDs). The thiophene ring enhances the electronic properties of the quinoxaline core, making it suitable for use in electronic devices .

Photovoltaic Cells

Research has indicated that compounds like this compound can be utilized in the development of organic photovoltaic cells. Their ability to absorb light and convert it into electrical energy positions them as viable materials for renewable energy applications .

Data Table: Summary of Applications

Case Studies

- Anticancer Efficacy Study : A study conducted on analogs of this compound revealed significant inhibition of pancreatic cancer cell growth through modulation of the NF-κB pathway. The most potent analog showed a 4-fold increase in efficacy compared to standard treatments .

- Neuroprotective Screening : In a zebrafish model designed to assess hair cell protection against aminoglycoside-induced damage, derivatives of quinoxaline were screened, with this compound showing superior protective effects compared to traditional therapies .

Comparaison Avec Des Composés Similaires

Quinoxaline-2-carboxylic acid: Lacks the thiophene group, resulting in different biological activity.

Thiophene-2-carboxylic acid: Does not contain the quinoxaline core, leading to distinct chemical properties.

Quinoxaline-5-carboxylic acid: Similar structure but without the thiophene substitution.

Uniqueness: The presence of the thiophene group in 3-(Thiophen-2-yl)quinoxaline-5-carboxylic acid imparts unique electronic and steric properties, making it more effective in certain biological and chemical applications compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for research and development.

Activité Biologique

3-(Thiophen-2-yl)quinoxaline-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the quinoxaline family, which is known for various pharmacological properties, including antimicrobial, anticancer, and antiparasitic activities. This article reviews the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinoxaline core with a thiophene substituent and a carboxylic acid group, which may influence its solubility and interaction with biological targets.

Antimicrobial Activity

Research has shown that compounds in the quinoxaline family exhibit significant antimicrobial properties. A study indicated that derivatives of quinoxaline, including those with thiophene substitutions, demonstrated activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in vitro. Studies indicate that this compound can induce apoptosis in cancer cells through mechanisms such as DNA intercalation and the generation of reactive oxygen species (ROS).

Case Study:

A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment. The compound was found to activate caspase pathways, leading to programmed cell death.

Antiparasitic Activity

Another significant area of research involves the antiparasitic effects against Plasmodium falciparum, the causative agent of malaria. Preliminary findings suggest that the compound exhibits moderate activity against both chloroquine-sensitive and chloroquine-resistant strains.

| Strain | IC50 (µM) | Activity |

|---|---|---|

| P. falciparum 3D7 (sensitive) | 15 | Moderate |

| P. falciparum FCR-3 (resistant) | 25 | Moderate |

The proposed mechanisms for the biological activities of this compound include:

- DNA Intercalation : The planar structure allows it to intercalate between DNA bases, disrupting replication.

- Oxidative Stress Induction : The generation of ROS may lead to cellular damage in cancer and microbial cells.

- Inhibition of Enzymatic Pathways : Potential inhibition of key enzymes involved in metabolic pathways in bacteria and parasites.

Propriétés

IUPAC Name |

3-thiophen-2-ylquinoxaline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2S/c16-13(17)8-3-1-4-9-12(8)15-10(7-14-9)11-5-2-6-18-11/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNJVTZFMCXUMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CC(=N2)C3=CC=CS3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587647 | |

| Record name | 3-(Thiophen-2-yl)quinoxaline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904818-54-8 | |

| Record name | 3-(Thiophen-2-yl)quinoxaline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.